molecular formula C20H18ClN3O3 B14953586 N-(4-chlorophenyl)-4-ethyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide

N-(4-chlorophenyl)-4-ethyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide

Cat. No.: B14953586
M. Wt: 383.8 g/mol
InChI Key: RSEXQFVFFDVALF-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-4-ethyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is a complex organic compound belonging to the quinazoline derivatives family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline-2,4-dione derivatives, while substitution reactions can introduce various functional groups onto the quinazoline ring .

Scientific Research Applications

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors involved in cell proliferation and survival. The exact mechanism of action can vary depending on the biological context and the specific target molecules .

Comparison with Similar Compounds

Similar compounds include other quinazoline derivatives such as prazosin, doxazosin, erlotinib, and gefitinib. These compounds share a similar core structure but differ in their functional groups and biological activities. N-(4-chlorophenyl)-4-ethyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is unique due to its specific substitution pattern and the resulting biological properties .

Properties

Molecular Formula

C20H18ClN3O3

Molecular Weight

383.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-4-ethyl-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide

InChI

InChI=1S/C20H18ClN3O3/c1-2-23-18(26)15-5-3-4-6-16(15)24-17(25)11-12-20(23,24)19(27)22-14-9-7-13(21)8-10-14/h3-10H,2,11-12H2,1H3,(H,22,27)

InChI Key

RSEXQFVFFDVALF-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=CC=CC=C2N3C1(CCC3=O)C(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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